ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate chemical structure and properties
ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate chemical structure and properties
Title: Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Synthesis, Photophysics, and Applications in Chemical Biology
Executive Summary
Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate—commonly referred to as ethyl 7-hydroxycoumarin-4-acetate—is a highly versatile, privileged bicyclic scaffold in organic synthesis and chemical biology. Featuring a rigid lactone core paired with an electron-donating 7-hydroxyl group, this compound exhibits pronounced fluorescence that is highly sensitive to environmental polarity and pH. As a Senior Application Scientist, I emphasize that its true value lies in the C4-acetate moiety, which provides a critical synthetic handle. This allows for rapid downstream derivatization, making it an invaluable precursor for drug discovery (particularly anti-inflammatory agents)[1] and the development of non-natural fluorescent amino acids for advanced protein labeling[2].
Chemical Structure and Physicochemical Properties
The molecule consists of an umbelliferone (7-hydroxycoumarin) core substituted at the C4 position with an ethyl acetate group. The photophysical properties of this molecule are driven by a push-pull electron system established between the 7-hydroxyl group (electron donor) and the lactone carbonyl (electron acceptor).
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate |
| Common Name | Ethyl 7-hydroxycoumarin-4-acetate |
| CAS Number | 74083-58-2[3] |
| Molecular Formula | C₁₃H₁₂O₅ |
| Molecular Weight | 248.23 g/mol |
| Melting Point | 157 °C[4] |
| Appearance | Colorless to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethanol; Insoluble in Water |
Synthesis Methodology: The Pechmann Condensation
The most robust, scalable, and atom-economical route to ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is via the Pechmann condensation. This acid-catalyzed reaction between resorcinol and diethyl acetonedicarboxylate allows for the direct formation of the coumarin core with the requisite C4-acetate extension[2].
Causality of Experimental Choices:
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Precursor Selection: Diethyl acetonedicarboxylate is specifically chosen over the more common ethyl acetoacetate. While ethyl acetoacetate yields a C4-methyl group (forming 4-methylumbelliferone), diethyl acetonedicarboxylate provides the additional ester linkage required to yield the highly reactive C4-acetate group[2].
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Catalyst & Thermodynamics: Concentrated sulfuric acid (H₂SO₄) is used to promote the initial transesterification and subsequent intramolecular electrophilic aromatic substitution. The reaction must be kept strictly between 0–5 °C during acid addition. Failing to control this exotherm leads to the decarboxylation of diethyl acetonedicarboxylate and the irreversible sulfonation of the highly activated resorcinol ring.
Step-by-Step Experimental Protocol (Self-Validating System):
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice-water bath, dissolve resorcinol (11.0 g, 100 mmol) in diethyl acetonedicarboxylate (20.2 g, 100 mmol).
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Acid Catalysis: Cool the mixture to 0 °C. Dropwise, add concentrated H₂SO₄ (15 mL) over 30 minutes. Validation check: Ensure the internal temperature remains below 5 °C; the solution will transition to a deep, viscous amber.
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Condensation: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Validation check: Monitor via TLC (Hexane:EtOAc 6:4). The reaction is complete when the resorcinol spot (visualized under UV 254 nm) completely disappears.
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Quenching: Pour the reaction mixture slowly into 200 mL of vigorously stirred crushed ice. A pale yellow precipitate will form immediately as the highly polar acidic medium is diluted.
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Isolation: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 50 mL) until the filtrate reaches a neutral pH.
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Purification: Recrystallize the crude solid from boiling aqueous ethanol (70%). Validation check: The final product should yield snow-white needles with a sharp melting point of 157 °C[4].
Caption: Workflow and chemical logic of the Pechmann condensation.
Biological Applications and Photophysics
Coumarins are privileged fluorophores. The 7-hydroxycoumarin core exhibits a large Stokes shift, absorbing in the UV region (~320-330 nm) and emitting in the blue region (~450-460 nm). The fluorescence is highly dependent on the ionization state of the 7-hydroxyl group (pKa ~ 7.8). In basic or physiological environments, the deprotonated phenoxide form exhibits a significantly enhanced quantum yield, making its derivatives excellent pH sensors.
Applications in Chemical Biology & Drug Development:
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Fluorescent Amino Acids: Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is the primary starting material for synthesizing rac-(7-hydroxycoumarin-4-yl)ethylglycine[2]. The ester is first reduced to an alcohol. Strategic choice: Borane-dimethyl sulfide (BH₃·SMe₂) is preferred over borane-tetrahydrofuran (BH₃·THF) for this reduction due to its superior stability and cost-efficiency[2]. Following phenol protection, the intermediate is alkylated with a glycine-enolate equivalent. The resulting non-natural amino acid is incorporated into proteins to study conformational changes in real-time[2].
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Anti-inflammatory Agents: The active methylene of the C4-acetate group and the acidic 7-hydroxyl group serve as dual handles for derivatization. Reacting the compound with N-arylpiperazines and paraformaldehyde yields Mannich bases that act as potent anti-inflammatory and analgesic scaffolds[1].
Caption: Synthetic pathway for fluorescent non-natural amino acid probes.
Analytical Characterization Standards
To ensure rigorous trustworthiness in the synthesis, the following spectral features must be observed to validate the structural integrity of ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate:
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¹H NMR (DMSO-d₆, 400 MHz): A highly characteristic singlet at δ 6.20 ppm confirms the presence of the C3-H proton on the coumarin ring. The ethyl ester is confirmed by a quartet at δ 4.15 ppm (2H, -OCH₂CH₃) and a triplet at δ 1.20 ppm (3H, -OCH₂CH₃). The isolated C4-methylene appears as a sharp singlet at δ 3.85 ppm.
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IR (KBr pellet): Two distinct carbonyl stretches must be present: ~1735 cm⁻¹ (aliphatic ester C=O) and ~1710 cm⁻¹ (conjugated lactone C=O). A broad band at ~3300 cm⁻¹ confirms the 7-hydroxyl group.
References
- NextSDS. "ethyl 2-(7-hydroxy-2-oxo-2H-chroMen-4-yl)acetate - Chemical Database." NextSDS.
- Dey, Biman Bihari. "CLXXIX.—A study in the coumarin condensation." Journal of the Chemical Society, Transactions (1915).
- Korgaonkar, U. V., et al. "SYNTHESIS OF 1-ARYLPIPERAZINE MANNICH BASES AND AMIDES OF ETHYL 7-HYDROXYCOUMARIN-4-ACETATE AS POSSIBLE ANTIINFLAMMATORY AGENTS." ResearchGate (1985).
- "Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine." Beilstein Journal of Organic Chemistry (2010).
